molecular formula C17H20N4O2 B11950518 N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline CAS No. 92115-03-2

N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline

Cat. No.: B11950518
CAS No.: 92115-03-2
M. Wt: 312.37 g/mol
InChI Key: OBBSSCLTWFDINF-UHFFFAOYSA-N
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Description

N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The process generally includes the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing electron-donating groups, such as N,N,3,5-tetramethylaniline, under alkaline conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of hydrazo or amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline has several applications in scientific research:

    Chemistry: Used as a dye and a reagent in various organic synthesis reactions.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N,N,3,5-Tetramethylaniline: A related compound with similar structural features but without the azo group.

    N,N-Dimethyl-4-nitroaniline: Another compound with a nitro group but lacking the tetramethyl substitution.

Uniqueness

N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline is unique due to its combination of the azo group and the specific substitution pattern on the aromatic rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in dye chemistry and beyond.

Properties

CAS No.

92115-03-2

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

N,N,3,5-tetramethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C17H20N4O2/c1-11-8-14(21(22)23)6-7-16(11)18-19-17-12(2)9-15(20(4)5)10-13(17)3/h6-10H,1-5H3

InChI Key

OBBSSCLTWFDINF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])C)C)N(C)C

Origin of Product

United States

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